2,4-ジメトキシフェネチルアミン

概要

説明

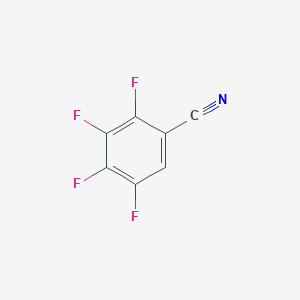

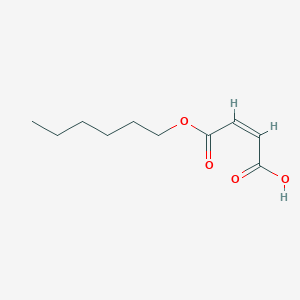

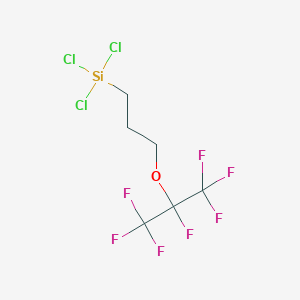

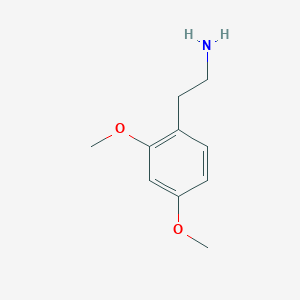

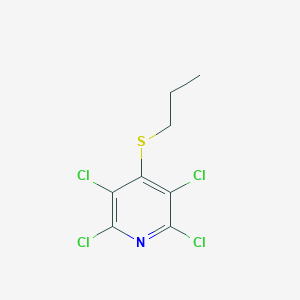

2,4-Dimethoxyphenethylamine is a chemical compound that is structurally related to a variety of psychoactive substances. It is a phenethylamine derivative with two methoxy groups located at the 2 and 4 positions of the benzene ring. This compound is of interest due to its potential as a precursor or analog to compounds with pharmacological activity, particularly those that interact with the serotonin receptor system.

Synthesis Analysis

The synthesis of compounds related to 2,4-Dimethoxyphenethylamine often involves multi-step organic reactions. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a structurally related compound, was achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Additionally, the synthesis of various (phenylalkyl)amines, which are structurally similar to 2,4-Dimethoxyphenethylamine, has been reported using different alkyl, fluoroalkyl, alkenyl, and benzyl halides in a multi-step process . These methods highlight the versatility of synthetic approaches in creating analogs and derivatives of 2,4-Dimethoxyphenethylamine.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-Dimethoxyphenethylamine can be complex and diverse. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was determined using single-crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring . The molecular structure can significantly influence the physical and chemical properties of these compounds, as well as their biological activity.

Chemical Reactions Analysis

Chemical reactions involving 2,4-Dimethoxyphenethylamine derivatives can lead to a variety of products with different properties. The Bischler-Napieralski reaction, for instance, was used to synthesize 1-aralkyl-dihydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine, showcasing the reactivity of the dimethoxyphenyl moiety . Additionally, the Vilsmeier reaction has been employed to create various substituted benzeneethanamines, further demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethoxyphenethylamine derivatives can be influenced by their molecular structure. For example, the photophysical properties of triphenylamine/4,4'-dimethoxytriphenylamine-functionalized fluorophores were studied, showing high quantum efficiency and significant Stokes shift . The crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the stability and properties of these compounds . Understanding these properties is essential for the development of new materials and pharmaceuticals.

科学的研究の応用

神経毒性研究

2,4-ジメトキシフェネチルアミンは、強力な精神活性物質である置換フェネチルアミンの種類です . これらの物質は、神経毒性作用の根底にあるメカニズムを解明するために、神経毒性研究で使用されてきました . たとえば、in vitro研究では、分化したSH-SY5Y細胞およびラットの一次皮質培養に対する細胞毒性効果を評価するために実施されてきました .

精神活性物質研究

強力な精神活性物質として、2,4-ジメトキシフェネチルアミンは、そのような物質が人間の脳と行動に及ぼす影響を理解するために研究で使用されてきました . これには、モノアミン神経伝達への影響を研究することが含まれ、これは中枢神経系に刺激作用をもたらす可能性があります .

薬物毒性分析

他の置換フェネチルアミンと同様に、2,4-ジメトキシフェネチルアミンは薬物毒性分析で使用できます . これには、不安、動悸、不眠、発熱、口渇、高血圧、頻脈、食欲不振、吐き気、腹痛など、これらの物質が人体に及ぼす可能性のある有害な影響を研究することが含まれます .

生物マトリックス分析

伝統的なものと代替的なものの両方を含む、さまざまな生物マトリックスにおける2,4-ジメトキシフェネチルアミンの定量化方法が開発されました . これは、血液と尿が最も広く使用されている生物マトリックスである毒物学的分析にとって重要です .

デザイナードラッグ研究

Safety and Hazards

作用機序

Target of Action

2,4-Dimethoxyphenethylamine, also known as 2C-B, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors This activation can lead to changes in the transmission of serotonin signals, which can alter various physiological and psychological processes .

Biochemical Pathways

The primary metabolic pathways of 2C-B involve oxidative deamination and demethylation . Oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It is known that the onset of action is approximately20-40 minutes when taken orally, and the elimination half-life is 2.48 ± 3.20 hours . The duration of action is 4-12 hours depending on the route of administration .

Result of Action

The activation of the 5-HT2C and 5-HT2A receptors by 2C-B leads to an increase in dopamine but a decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens . This can result in various effects, including changes in mood, perception, and behavior .

Action Environment

The effects of 2C-B can be influenced by various environmental factors. For instance, using 2C-B in a calm, quiet, and relaxed environment could lead to a pleasant experience, while being in a noisy, crowded place may result in a less enjoyable or even distressing experience . The substance is generally consumed orally or nasally, and the dosage range is listed as 12–24 mg .

生化学分析

Biochemical Properties

2,4-Dimethoxyphenethylamine, like other phenethylamines, is believed to interact with various enzymes, proteins, and other biomolecules. The specific interactions of 2,4-Dimethoxyphenethylamine have not been thoroughly studied .

Cellular Effects

Related phenethylamines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 2,4-Dimethoxyphenethylamine in animal models have not been thoroughly studied .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

特性

IUPAC Name |

2-(2,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTQAPOROITHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329129 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15806-29-8 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper "Photocyclization of N-Chloroacetyl-2-methoxy- and 2,4-dimethoxyphenethylamines to 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-diones"?

A1: The research demonstrates the successful photocyclization of N-chloroacetyl-2,4-dimethoxyphenethylamine to form a specific bicyclic compound, 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-dione, using UV irradiation. [] This highlights the potential of using photochemical reactions to synthesize complex molecular structures from relatively simple starting materials like 2,4-dimethoxyphenethylamine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)